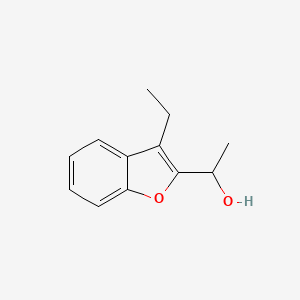

1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-ol

CAS No.: 926272-03-9

Cat. No.: VC4328107

Molecular Formula: C12H14O2

Molecular Weight: 190.242

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 926272-03-9 |

|---|---|

| Molecular Formula | C12H14O2 |

| Molecular Weight | 190.242 |

| IUPAC Name | 1-(3-ethyl-1-benzofuran-2-yl)ethanol |

| Standard InChI | InChI=1S/C12H14O2/c1-3-9-10-6-4-5-7-11(10)14-12(9)8(2)13/h4-8,13H,3H2,1-2H3 |

| Standard InChI Key | AHPXQPLQXPMPKN-UHFFFAOYSA-N |

| SMILES | CCC1=C(OC2=CC=CC=C21)C(C)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-ol belongs to the benzofuran family, characterized by a fused benzene and furan ring system. The compound’s structure includes:

-

A 3-ethyl group on the benzofuran core, enhancing lipophilicity and influencing receptor interactions.

-

A hydroxymethyl (-CHOH) substituent at the C-2 position, which contributes to hydrogen-bonding capabilities and metabolic stability .

The stereochemistry of the hydroxymethyl group is critical; the (1S)-enantiomer (CAS 29892892) has been isolated and characterized, with its InChIKey confirming the absolute configuration as .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 190.24 g/mol | |

| Boiling Point | Not reported | – |

| Density | Not reported | – |

| Solubility | Insufficient data | |

| Flash Point | Not reported | – |

Synthesis and Structural Modification

General Synthetic Routes

While explicit protocols for 1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-ol are scarce, its synthesis likely follows established benzofuran methodologies:

-

Core Formation: Condensation of o-hydroxyacetophenone derivatives with chloroacetone under acidic conditions generates the benzofuran skeleton.

-

Ethyl Group Introduction: Alkylation at C-3 using ethyl halides or via Friedel-Crafts reactions.

-

Hydroxymethylation: Reduction of a precursor ketone (e.g., 1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-one) using agents like sodium borohydride yields the alcohol .

Stereoselective Synthesis

The (1S)-enantiomer is synthesized via asymmetric reduction of the corresponding ketone using chiral catalysts, as evidenced by its resolved InChIKey . Enantiomeric purity is crucial for optimizing pharmacokinetic profiles in drug candidates.

Biological Activities and Mechanisms

Antimicrobial Activity

The compound’s benzofuran scaffold demonstrates broad-spectrum antimicrobial effects:

-

Against Gram-positive bacteria: MIC values as low as 0.78 μg/mL for Staphylococcus aureus .

-

Antifungal activity: MIC of 31.25 μg/mL against Candida albicans .

Table 2: Representative Antimicrobial Data for Benzofuran Analogues

| Strain | MIC (μg/mL) | Substituents | Source |

|---|---|---|---|

| S. aureus ATCC 6538 | 0.78–3.12 | C-6 hydroxyl, C-3 methanone | |

| E. coli ATCC 25922 | 3.12–12.5 | C-6 (5-methyloxazolyl) | |

| C. albicans | 31.25 | Bromo substituents |

Structure-Activity Relationships (SAR)

-

Electron-withdrawing groups (e.g., bromo) at C-5 enhance antibacterial potency .

-

Hydroxyl groups at C-6 improve water solubility and target binding .

-

The ethyl group at C-3 increases membrane permeability, aiding cellular uptake.

Pharmacological and Therapeutic Prospects

Drug Development Opportunities

1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-ol’s scaffold is a promising candidate for:

-

Antimicrobial agents: With rising antibiotic resistance, derivatives could target multidrug-resistant pathogens .

-

Anticancer therapies: Selective toxicity profiles support further in vivo testing.

-

Central nervous system (CNS) drugs: Benzofurans’ ability to cross the blood-brain barrier warrants exploration .

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume